N-(4-chlorophenyl)-2-[4-(2,6-dichlorobenzyl)piperazin-1-yl]acetamide
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Overview
Description
N-(4-CHLOROPHENYL)-2-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]ACETAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]ACETAMIDE typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the benzyl group: The piperazine ring is then reacted with 2,6-dichlorobenzyl chloride under basic conditions to introduce the benzyl group.
Acylation: The resulting intermediate is acylated with 4-chlorophenylacetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic pathways.
Receptors: Binding to receptor sites, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-2-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]ACETAMIDE
- N-(4-CHLOROPHENYL)-2-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]ETHANAMIDE
- N-(4-CHLOROPHENYL)-2-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]PROPIONAMIDE
Uniqueness
N-(4-CHLOROPHENYL)-2-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]ACETAMIDE is unique due to its specific substitution pattern on the piperazine ring and the presence of multiple chlorinated aromatic rings. This structural uniqueness may confer distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H20Cl3N3O |
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Molecular Weight |
412.7 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H20Cl3N3O/c20-14-4-6-15(7-5-14)23-19(26)13-25-10-8-24(9-11-25)12-16-17(21)2-1-3-18(16)22/h1-7H,8-13H2,(H,23,26) |
InChI Key |
SMEZBMKZHLCPTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)CC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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